molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Cat. No. B1609637
CAS RN: 70362-07-1
M. Wt: 207.23 g/mol
InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06589984B1

Procedure details

After slowly adding a solution of 3-morpholinophenol (5.0 g) in THF (100 ml) to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide, the mixture was stirred at 30° C. for 1.5 hours. Paraformaldehyde (3.0 g) and Et3N (3.0 g) were added to the reaction solution and the mixture was stirred at 80° C. for 4 hours. After cooling, a 6 N hydrochloric acid aqueous solution (20 ml) was added, the mixture was stirred for an hour, and then the organic layer and aqueous layer were separated and the aqueous layer was rendered weakly alkaline prior to extraction with AcOEt. The organic layers were combined and dried with MgSO4, and then filtered and concentrated. The residue was purified by silica gel column chromatography (n-hexane/AcOEt=3/1) to obtain 2-hydroxy-4-morpholinobenzaldehyde.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1.C([Mg]Br)C.[CH2:18]=[O:19].Cl>C1COCC1.CCN(CC)CC.C(OCC)C>[OH:13][C:9]1[CH:8]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:12]=[CH:11][C:10]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
Quantity
3 g
Type
solvent
Smiles
CCN(CC)CC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for an hour
CUSTOM
Type
CUSTOM
Details
the organic layer and aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
to extraction with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane/AcOEt=3/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.